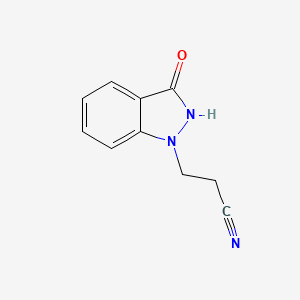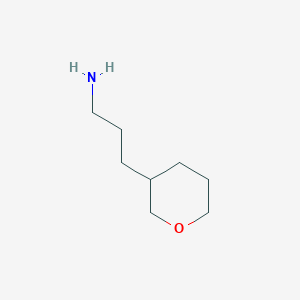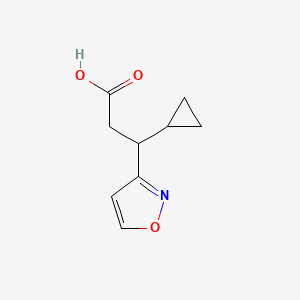
3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid is an organic compound characterized by the presence of a cyclopropyl group and an oxazole ring
Métodos De Preparación
One common method involves the regiospecific substitution of an allylic bromine atom with an acetamidomalonate group, followed by treatment with sodium hydride to form the cyclopropyl group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Análisis De Reacciones Químicas
3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using common reagents such as halogens and nucleophiles.
Common reagents and conditions used in these reactions include sodium hydride for cyclopropyl group formation and various oxidizing or reducing agents for modifying the oxazole ring. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring and cyclopropyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding properties. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a therapeutic agent.
Comparación Con Compuestos Similares
3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid can be compared with other similar compounds such as:
- 5-(4-Chlorophenyl)isoxazole-3-propionic acid
- 2-Amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its combination of the cyclopropyl group and oxazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
3-cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c11-9(12)5-7(6-1-2-6)8-3-4-13-10-8/h3-4,6-7H,1-2,5H2,(H,11,12) |
Clave InChI |
PNYUJZAEWDGMGM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(CC(=O)O)C2=NOC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







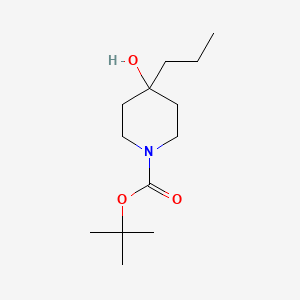
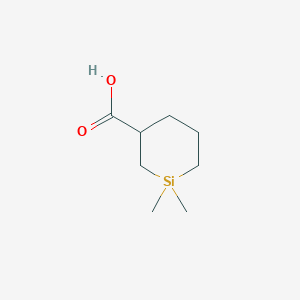

![4-Bromothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13556768.png)
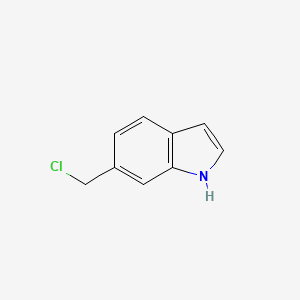
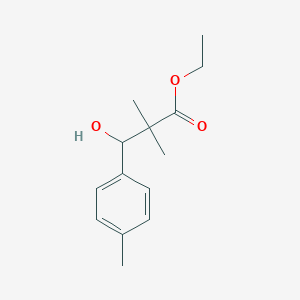
![Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13556786.png)
